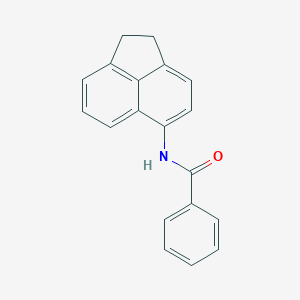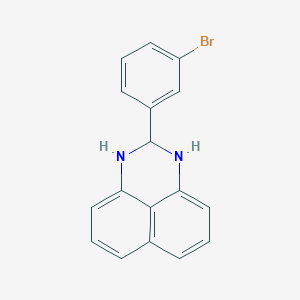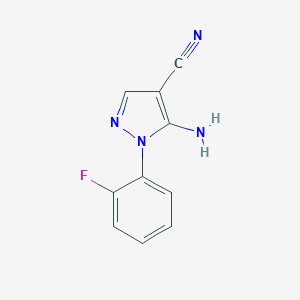
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide, also known as DAB, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. DAB is a derivative of acenaphthene, which is a polycyclic aromatic hydrocarbon (PAH) that has been found to have anti-inflammatory and anti-cancer properties. DAB has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer development. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal models, n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in lab experiments is its potential therapeutic applications. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. Another advantage is the ability to synthesize n-(1,2-Dihydroacenaphthylen-5-yl)benzamide using various methods, which allows for flexibility in experimental design. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on n-(1,2-Dihydroacenaphthylen-5-yl)benzamide. One area of research could focus on optimizing its synthesis method to improve efficiency and yield. Another area of research could involve studying its mechanism of action in more detail to improve its therapeutic potential. Additionally, studies could be conducted to investigate the potential use of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1,2-dihydroacenaphthylene with benzoyl chloride in the presence of a base. Another method involves the reaction of 1,2-dihydroacenaphthylene with benzoyl isocyanate in the presence of a catalyst. The synthesis of n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been achieved using microwave-assisted reactions, which have been shown to be more efficient and faster than traditional methods.
Wissenschaftliche Forschungsanwendungen
N-(1,2-Dihydroacenaphthylen-5-yl)benzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. n-(1,2-Dihydroacenaphthylen-5-yl)benzamide has also been found to have anti-cancer properties. Studies have shown that n-(1,2-Dihydroacenaphthylen-5-yl)benzamide induces apoptosis in cancer cells and inhibits tumor growth in animal models.
Eigenschaften
CAS-Nummer |
30806-65-6 |
|---|---|
Produktname |
n-(1,2-Dihydroacenaphthylen-5-yl)benzamide |
Molekularformel |
C19H15NO |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
N-(1,2-dihydroacenaphthylen-5-yl)benzamide |
InChI |
InChI=1S/C19H15NO/c21-19(15-5-2-1-3-6-15)20-17-12-11-14-10-9-13-7-4-8-16(17)18(13)14/h1-8,11-12H,9-10H2,(H,20,21) |
InChI-Schlüssel |
HDSZLWXQHVRZIQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=CC=C4 |
Andere CAS-Nummern |
30806-65-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)

![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)



![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)



![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)


